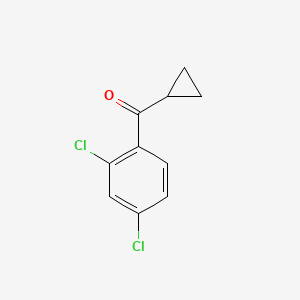
3-甲基-1H-吲唑-6-胺
描述
3-methyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse biological activities and pharmacological properties.
作用机制
Target of Action
The primary target of 3-methyl-1H-indazol-6-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, which is crucial in preventing the uncontrolled cell proliferation associated with cancer .
Mode of Action
3-methyl-1H-indazol-6-amine interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the activity of the enzyme, thereby disrupting the signal transduction cascades it mediates . The disruption of these pathways can lead to the inhibition of cell growth, particularly in cancer cells .
Biochemical Pathways
The compound’s action affects several biochemical pathways. Most notably, it impacts the p53/MDM2 pathway . The p53 protein is a crucial regulator of the cell cycle and serves as a tumor suppressor. By inhibiting the MDM2 protein, a negative regulator of the p53 tumor suppressor, 3-methyl-1H-indazol-6-amine can enhance the activity of p53, leading to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of 3-methyl-1H-indazol-6-amine’s action are primarily related to its antiproliferative activity. The compound has been found to inhibit cell growth in various neoplastic cell lines at concentrations lower than 1 µM . It can cause a block in the G0–G1 phase of the cell cycle , leading to cell cycle arrest and subsequent apoptosis .
生化分析
Biochemical Properties
3-methyl-1H-indazol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 3-methyl-1H-indazol-6-amine has been found to interact with proteins involved in cell cycle regulation, potentially leading to cell cycle arrest .
Cellular Effects
The effects of 3-methyl-1H-indazol-6-amine on cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of specific signaling pathways that lead to cell death . Furthermore, 3-methyl-1H-indazol-6-amine can influence gene expression by modulating the activity of transcription factors, which are proteins that help turn specific genes on or off . This modulation can lead to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-methyl-1H-indazol-6-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, it can bind to the active site of kinases, preventing them from phosphorylating their substrates . This binding can lead to the inhibition of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival. Additionally, 3-methyl-1H-indazol-6-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-1H-indazol-6-amine have been studied over various time periods. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 3-methyl-1H-indazol-6-amine can lead to sustained changes in cellular function, including persistent cell cycle arrest and apoptosis . These effects are particularly pronounced in cancer cells, where the compound’s anticancer properties are most evident .
Dosage Effects in Animal Models
The effects of 3-methyl-1H-indazol-6-amine vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while still exerting its therapeutic benefits . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing adverse effects.
Metabolic Pathways
3-methyl-1H-indazol-6-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . These reactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, 3-methyl-1H-indazol-6-amine can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-methyl-1H-indazol-6-amine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 3-methyl-1H-indazol-6-amine is critical for its activity. The compound has been found to localize primarily in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, 3-methyl-1H-indazol-6-amine can localize to other organelles, such as mitochondria, where it can influence mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the cyclization of o-haloaryl-N-tosylhydrazones using a transition metal catalyst such as copper or silver . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines .
Industrial Production Methods
Industrial production of 3-methyl-1H-indazol-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
化学反应分析
Types of Reactions
3-methyl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted indazole derivatives with varying biological activities. For example, oxidation can yield nitro-indazole derivatives, while reduction can produce amino-indazole derivatives .
相似化合物的比较
Similar Compounds
1H-indazole-3-amine: Another indazole derivative with similar biological activities but different substitution patterns.
6-substituted aminoindazole derivatives: These compounds have been studied for their anticancer properties and show structural similarities to 3-methyl-1H-indazol-6-amine.
Uniqueness
3-methyl-1H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its ability to inhibit IDO1 and its potential as an anticancer agent make it a valuable compound for further research and development .
属性
IUPAC Name |
3-methyl-2H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSCSUHNTVVKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620763 | |
| Record name | 3-Methyl-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79173-62-9 | |
| Record name | 3-Methyl-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-indazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






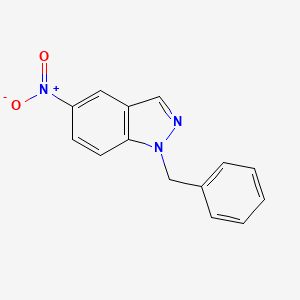
![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)
![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)
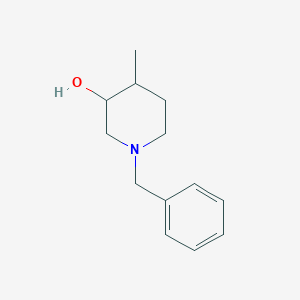

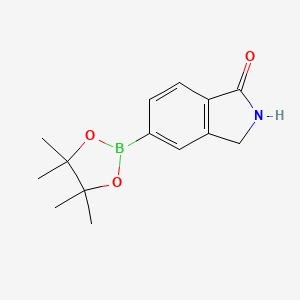
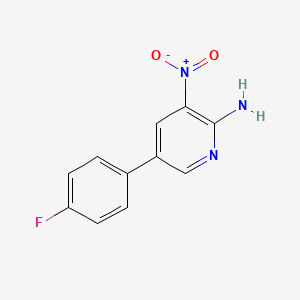
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)
